molecular formula C14H20O B12712837 Bornelone, (3Z,5E)- CAS No. 58404-77-6

Bornelone, (3Z,5E)-

Cat. No.: B12712837
CAS No.: 58404-77-6
M. Wt: 204.31 g/mol
InChI Key: WDMFHQNUSVLQMS-LJILDQAYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bornelone, (3Z,5E)-, typically involves the reaction of specific precursors under controlled conditions. One common method includes the aldol condensation of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with pent-2-en-4-one . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of Bornelone, (3Z,5E)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bornelone, (3Z,5E)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Bornelone, (3Z,5E)-, has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bornelone, (3Z,5E)-, involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Bornelone, (3Z,5E)-, can be compared with other similar compounds such as:

    Camphor: Another bicyclic ketone with similar structural features but different stereochemistry and functional groups.

    Menthone: A monoterpene ketone with a similar carbonyl group but different ring structure.

    Fenchone: A bicyclic monoterpene ketone with a similar carbon skeleton but different functional groups.

The uniqueness of Bornelone, (3Z,5E)-, lies in its specific stereochemistry and the presence of both E/Z centers, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

58404-77-6

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(Z,5E)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one

InChI

InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6+/t11-,12+/m0/s1

InChI Key

WDMFHQNUSVLQMS-LJILDQAYSA-N

Isomeric SMILES

CC(=O)/C=C\C=C\1/[C@H]2CC[C@H](C2)C1(C)C

Canonical SMILES

CC(=O)C=CC=C1C2CCC(C2)C1(C)C

Origin of Product

United States

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